molecular formula C32H64O4Sn<br>(C4H9)2Sn(OOC(CH2)10CH3)2<br>C32H64O4Sn B1670440 Dibutyltin dilaurate CAS No. 77-58-7

Dibutyltin dilaurate

Cat. No. B1670440
Key on ui cas rn: 77-58-7
M. Wt: 631.6 g/mol
InChI Key: UKLDJPRMSDWDSL-UHFFFAOYSA-L
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Patent
US04255541

Procedure details

About 50 grams of the mercaptoisocyanate solution prepared in Example 1 along with 0.01 g of dibutyltin dilaurate should be added to about 40 grams of the above prepared polyester and heated for about 3 hours at 100° C. to form a polyester having reactive mercapto groups.
Name
mercaptoisocyanate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
SN=[C:3]=[O:4].[C:5]([O-:18])(=[O:17])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]CCCC.C([O-])(=[O:31])CCCCCCCCCCC.C([Sn+2]CCCC)CCC>>[C:3]([OH:4])(=[O:31])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][C:5]([OH:18])=[O:17] |f:1.2.3|

Inputs

Step One
Name
mercaptoisocyanate
Quantity
50 g
Type
reactant
Smiles
SN=C=O
Name
Quantity
0.01 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Step Two
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a polyester having reactive mercapto groups

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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